4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a triazole ring fused with a piperidine ring, and a cyclohexyl group attached to the triazole ring
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Result of Action
Related compounds have shown cytotoxic activities against certain tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-Triazol-3-yl)piperidine: Similar structure but lacks the cyclohexyl group.
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: Contains an amino group and a hydrosulfide group instead of the piperidine ring.
Uniqueness
The presence of the cyclohexyl group in 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Biological Activity
4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a compound characterized by its unique structure, which includes a triazole ring linked to a piperidine moiety and a cyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 234.34 g/mol. Its structural features contribute to its biological activity, particularly the hydrophobic cyclohexyl group which may enhance interactions with biological targets.
While specific target identification remains elusive, compounds with similar structures have exhibited varying degrees of cytotoxicity against tumor cell lines. The presence of the triazole ring is significant as triazoles are known to interact with various biological pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties. Specific investigations into the cytotoxicity of this compound against tumor cells are necessary to elucidate its potential as an anticancer agent.
Antimicrobial Properties
The compound is also being investigated for antimicrobial activity. Triazole derivatives often show effectiveness against a range of bacterial strains. For example, studies on related triazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be evaluated for similar effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
4-(4H-1,2,4-triazol-3-yl)piperidine | Moderate cytotoxicity | Lacks cyclohexyl group |
3-(3-cyclohexyl-4H-1,2,4-triazol-4-yl)piperidine | Antimicrobial activity | Exhibits good antibacterial properties |
1-substituted 4-cyclohexyl triazolo[4,3-a]quinazolin | Significant H1-antihistaminic activity | More potent than standard antihistamines |
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of triazoles and evaluating their biological activities. For instance:
- Evaluation of Cytotoxicity : A study involving various triazole derivatives showed that some could inhibit TNF-α production significantly in peripheral blood mononuclear cells (PBMC), suggesting anti-inflammatory properties alongside potential anticancer effects .
- Antimicrobial Testing : Research on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values ranged from 3.12 to 12.5 µg/mL for these compounds .
Properties
IUPAC Name |
4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZUCOQLKQFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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